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Compound of Interest

Compound Name: Flexirubin

Cat. No.: B1238530

Spectroscopic Profile of Flexirubin: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
flexirubin, a characteristic polyene pigment found in several genera of bacteria, including
Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. Flexirubin and its derivatives
are of interest due to their potential antioxidant and antimicrobial properties. This document
summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed
experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.

Data Presentation

The following tables summarize the key spectroscopic data for flexirubin and its analogues.

UV-Vis Spectroscopy

Flexirubin exhibits a characteristic strong absorption in the visible region, responsible for its
yellow-orange color. The maximal absorption wavelength (Amax) is a key identifier for this class
of pigments.
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Solvent Amax (nm) Reference(s)
Acetone 450 [1]
Methanol 450 [1]

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of flexirubin, aiding in its structural elucidation.

lonization Key Fragment
Mass Analyzer [M]+- (m/z) Reference(s)
Method lons (m/z)
MALDI Orbitrap 634.4 293.2, 343.3 [2]
LC-MS - 618 - [1]

Note: The observed molecular ion peak can vary depending on the specific flexirubin

analogue and the ionization method used.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon and proton framework of flexirubin. While a complete, assigned 1H and 13C NMR
dataset for a single flexirubin species is not readily available in a consolidated tabular format
in the reviewed literature, the following table presents the reported 13C NMR chemical shifts for
a flexirubin-type pigment. The 1H NMR spectrum is often complex due to the long polyene

chain.

13C NMR Chemical Shifts for a Flexirubin-type Pigment in CDCI3
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Carbon Atom Chemical Shift (6) ppm
1 129.69
2 114.07
3 129.69
4 128.81
5 128.07
6 128.06
7 68.17
8 65.18
9 45.39
10 37.11

Reference:[1]

Note: The carbon numbering is as reported in the reference. A complete set of assigned 1H
NMR chemical shifts for flexirubin is not currently available in published literature in a tabular
format.

Experimental Protocols

Detailed methodologies are essential for the reproducible extraction and analysis of flexirubin.

Extraction of Flexirubin from Bacterial Culture

o Cell Harvesting: Cultivate the flexirubin-producing bacterial strain (e.g., Chryseobacterium
artocarpi) in a suitable broth medium until maximal pigment production is achieved. Harvest
the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).

e Solvent Extraction: Resuspend the cell pellet in acetone. The volume of acetone will depend
on the size of the cell pellet.
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Cell Lysis: Facilitate the release of the pigment by ultrasonication until the cells are visibly
bleached.

Pigment Recovery: Separate the pigment-containing acetone supernatant from the cell
debris by centrifugation (e.g., 10,000 rpm for 10 minutes).

Concentration: Evaporate the acetone from the supernatant using a rotary evaporator to
obtain the crude flexirubin extract.

UV-Vis Spectroscopy

Sample Preparation: Dissolve a known concentration of the dried flexirubin extract in a
suitable solvent such as acetone or methanol.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm. Use the solvent
as a blank for baseline correction.

Analysis: Determine the wavelength of maximum absorbance (Amax). For quantification, a
calibration curve can be generated using a purified standard.

Mass Spectrometry (MALDI-TOF)

Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., a-cyano-4-
hydroxycinnamic acid) in a solvent mixture such as acetonitrile and water with 0.1%
trifluoroacetic acid.

Sample Spotting: Mix the flexirubin extract with the matrix solution. Spot the mixture onto
the MALDI target plate and allow it to air-dry to promote co-crystallization.

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion
mode.

Data Analysis: Identify the molecular ion peak ([M]+:) and analyze the fragmentation pattern
to deduce structural information.

NMR Spectroscopy
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» Sample Preparation: Dissolve a sufficient amount of purified flexirubin (typically 5-10 mg for
1H NMR and 20-50 mg for 13C NMR) in a deuterated solvent (e.g., chloroform-d, CDCI3).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Data Acquisition:

[¢]

Pulse Sequence: Standard single-pulse sequence.

[¢]

Spectral Width: 0-15 ppm.

[e]

Number of Scans: 16-64, depending on the sample concentration.

o

Relaxation Delay: 1-2 seconds.

e 13C NMR Data Acquisition:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

[e]

Spectral Width: 0-220 ppm.

o

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2-5 seconds.

» Data Processing and Analysis: Process the raw data using appropriate software (e.g.,
MestReNova, TopSpin). Integrate the signals in the 1H NMR spectrum and determine the
chemical shifts, multiplicities, and coupling constants. Assign the signals in the 13C NMR
spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for
complete structural assignment.

Flexirubin Biosynthesis Pathway

The biosynthesis of flexirubin involves a fascinating pathway that combines elements of fatty
acid and polyketide synthesis. The following diagram illustrates the key steps in the formation
of the flexirubin molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1238530?utm_src=pdf-body-img
https://www.benchchem.com/product/b1238530?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/261102923_Isolation_and_characterization_of_flexirubin_type_pigment_from_Chryseobacterium_sp_UTM-3T
https://www.researchgate.net/figure/Mass-spectra-of-flexirubin-1-from-C-pinensis-A-MALDI-orbitrap-mass-spectra-of_fig6_259954409
https://www.benchchem.com/product/b1238530#spectroscopic-data-of-flexirubin-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1238530#spectroscopic-data-of-flexirubin-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1238530#spectroscopic-data-of-flexirubin-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1238530#spectroscopic-data-of-flexirubin-uv-vis-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1238530?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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